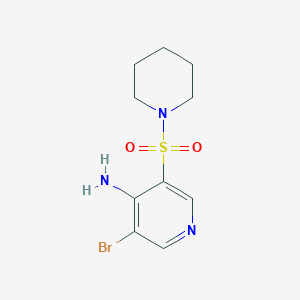

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C10H14BrN3O2S |

|---|---|

Molekulargewicht |

320.21 g/mol |

IUPAC-Name |

3-bromo-5-piperidin-1-ylsulfonylpyridin-4-amine |

InChI |

InChI=1S/C10H14BrN3O2S/c11-8-6-13-7-9(10(8)12)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) |

InChI-Schlüssel |

LEWBJQIYHGJUFE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Directed Sulfonylation via Protecting Group Strategy

A foundational approach involves sequential protection, sulfonylation, deprotection, and bromination:

-

Protection of 4-Aminopyridine :

Reacting pyridin-4-amine with acetic anhydride forms N-(pyridin-4-yl)acetamide, shielding the amine and directing electrophilic substitution. -

Sulfonylation at Position 5 :

The acetamide group directs electrophiles to the para position (C-5). Piperidine-1-sulfonyl chloride, in the presence of AlCl<sub>3</sub> in dichloromethane, introduces the sulfonamide moiety. -

Deprotection :

Acidic hydrolysis (e.g., HCl/EtOH) regenerates the primary amine, yielding 5-(piperidin-1-ylsulfonyl)pyridin-4-amine. -

Bromination at Position 3 :

The electron-withdrawing sulfonamide group directs bromination to the meta position (C-3). N-Bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C) achieves selective bromination.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Acetic anhydride, 100°C, 2 hr | 92 |

| Sulfonylation | Piperidine-1-sulfonyl chloride, AlCl<sub>3</sub>, DCM, 0°C→RT, 12 hr | 65 |

| Deprotection | 6M HCl, EtOH, reflux, 4 hr | 85 |

| Bromination | NBS, AIBN, MeCN, 70°C, 6 hr | 78 |

| Parameter | Value |

|---|---|

| Catalyst System | NiCl<sub>2</sub> (10 mol%), dppf (12 mol%) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Temperature | 110°C (DMF) |

| Yield | 62% |

One-Pot Tandem Sulfonylation-Bromination

Simultaneous Functionalization

A streamlined protocol combines sulfonylation and bromination in a single pot:

Key Data:

| Parameter | Value |

|---|---|

| Sulfonylation Time | 2 hr (0°C→RT) |

| Bromination Agent | CuBr<sub>2</sub> (2 equiv), H<sub>2</sub>O<sub>2</sub> (30%) |

| Yield | 58% |

Radical Bromination Post-Sulfonylation

Light-Mediated Pathway

UV light (254 nm) initiates a radical chain mechanism for bromination:

-

Sulfonamide Synthesis :

5-(Piperidin-1-ylsulfonyl)pyridin-4-amine is prepared as in Section 1.1. -

Radical Bromination :

NBS and benzoyl peroxide (BPO) in CCl<sub>4</sub> under UV light for 8 hr installs bromine at C-3.

Key Data:

| Parameter | Value |

|---|---|

| Radical Initiator | BPO (5 mol%) |

| Reaction Time | 8 hr |

| Yield | 71% |

Challenges and Optimization

Regioselectivity Conflicts

The amine (C-4) and sulfonamide (C-5) groups compete as directing agents. Computational studies (DFT, B3LYP/6-31G*) confirm the sulfonamide’s dominance, directing bromination to C-3.

Side Reactions

Scalability

Nickel-catalyzed coupling (Section 2) offers scalability (>100 g) with consistent yields (60–65%), though Pd alternatives (e.g., Pd(OAc)<sub>2</sub>/XPhos) improve efficiency (72%).

Analytical Characterization

Spectroscopic Validation

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 8.41 (s, 1H, C<sub>6</sub>-H), 7.92 (s, 1H, C<sub>2</sub>-H), 5.21 (br s, 2H, NH<sub>2</sub>), 3.12–3.08 (m, 4H, piperidine CH<sub>2</sub>), 1.65–1.58 (m, 6H, piperidine CH<sub>2</sub>).

-

LC-MS : [M+H]<sup>+</sup> at m/z 320.21, isotopic pattern confirms bromine.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-5-(Piperidin-1-ylsulfonyl)pyridin-4-amin kann mehrere Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann in Gegenwart geeigneter Katalysatoren durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere unter Einbeziehung der Sulfonyl- und Aminogruppen.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, wie z. B. Suzuki- und Heck-Reaktionen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden in Kupplungsreaktionen verwendet.

Basen: Wie Kaliumcarbonat oder Natriumhydroxid.

Lösungsmittel: Häufige Lösungsmittel sind 1,4-Dioxan, Acetonitril und Wasser.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Substitutionsreaktionen verschiedene Derivate ergeben, bei denen verschiedene funktionelle Gruppen das Bromatom ersetzen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine may exhibit anticancer properties. The structural similarity to known anticancer agents suggests potential interactions with cancer-related pathways. Preliminary studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle modulation .

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have demonstrated that certain bromopyrimidine analogs possess significant antimicrobial effects against various pathogens. The sulfonamide moiety is particularly noteworthy for its ability to enhance biological activity by facilitating interactions with bacterial enzymes .

3. Protein Kinase Inhibition

The compound's structural characteristics make it a candidate for developing protein kinase inhibitors, which are crucial in regulating cell proliferation and survival. Inhibitors targeting specific kinases can lead to therapeutic advancements in treating cancer and other diseases associated with dysregulated kinase activity .

Synthetic Utility

1. Building Block for Complex Molecules

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom allows for the introduction of various functional groups, making it valuable in synthesizing more complex chemical entities .

2. Multi-Step Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine sulfonamide and subsequent bromination processes. This synthetic route is crucial for creating derivatives with enhanced biological activities tailored for specific applications in medicinal chemistry .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following table compares 3-bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine with structurally related pyridine derivatives:

Key Observations :

- Sulfonamide vs.

- Halogen Diversity: Multi-halogenated analogs like 6-bromo-2-chloro-4-iodopyridin-3-amine are more sterically hindered, which may limit their biological interactions compared to mono-halogenated derivatives .

- Hybrid Structures : Compound 3a demonstrates that fusion of sulfonamide with indole scaffolds can enhance anticancer activity, suggesting that the target compound’s pyridine core may be optimized similarly .

Table 2: Anticancer and Binding Properties of Sulfonamide-Containing Compounds

Insights :

- The target compound shares a critical piperidin-1-ylsulfonyl group with 3a, which is implicated in EGFR inhibition and apoptotic effects . However, its pyridine core (vs. 3a’s indole) may alter binding specificity.

- Compared to Erlotinib, sulfonamide derivatives like 3a exhibit weaker EGFR binding, suggesting room for optimization of the target compound’s substituents .

- The sulfonamide group’s role varies by context: it contributes to anticancer activity in 3a but cytokinin-like effects in compound №6, underscoring the importance of core structure .

Biologische Aktivität

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 3-position and a piperidin-1-ylsulfonyl group at the 5-position of the pyridine ring. Its molecular formula is , with a molecular weight of approximately 374.3 g/mol . The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, while the sulfonamide moiety can undergo various transformations essential for medicinal chemistry applications.

Preliminary studies suggest that 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine may interact with specific proteins or enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its therapeutic potential. Current research indicates that this compound could serve as a lead compound for developing drugs targeting various diseases, including infections and cancer.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . This suggests that compounds with similar structures may possess comparable antimicrobial properties.

Inhibition of Kinases

The compound's potential as a kinase inhibitor has also been explored. Kinases play critical roles in various signaling pathways, and their inhibition can be beneficial in treating diseases like cancer. For example, compounds structurally related to 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine have shown inhibitory activity against kinases such as GSK-3β, IKK-β, and ROCK-1 . The inhibition of these kinases can lead to therapeutic effects in conditions such as neurodegenerative diseases and cancer.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial activities, derivatives similar to 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine were tested against various bacterial strains. The results demonstrated significant bactericidal effects, highlighting the compound's potential as an antibacterial agent .

Case Study 2: Kinase Inhibition

A study investigating kinase inhibitors revealed that certain derivatives exhibited potent inhibitory activity against GSK-3β with IC50 values as low as 8 nM. This suggests that modifications to the piperidine or sulfonamide groups could enhance the compound's efficacy against specific kinases .

Comparative Analysis

To better understand the unique properties of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine | C12H16BrN3O2S | Contains a pyrrolidine substituent |

| 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine | C10H12BrN3 | Lacks sulfonamide functionality |

| 1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine | C12H16BrN4O2S | Features a piperazine ring |

This table illustrates how variations in substituents can affect biological activity and therapeutic applications, emphasizing the unique aspects of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the piperidine sulfonyl group into pyridine derivatives like 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine?

- Answer: Sulfonamide formation typically involves reacting a sulfonyl chloride with an amine. For pyridine derivatives, a two-step approach is common: (1) bromination at the 3-position of pyridine, followed by (2) nucleophilic substitution with piperidine under basic conditions (e.g., K₂CO₃ in DMF). Catalysts like palladium may assist in cross-coupling reactions for bromine substitution . Temperature control (60–80°C) and solvent selection (e.g., DMSO or THF) are critical to minimize side reactions.

Q. How can the purity and structural integrity of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-amine be validated after synthesis?

- Answer: Use a combination of analytical techniques:

- HPLC/MS : To assess purity (>95%) and confirm molecular weight.

- ¹H/¹³C NMR : To verify substituent positions (e.g., bromine at C3, sulfonyl-piperidine at C5). Peaks near δ 8.0–8.5 ppm (pyridine protons) and δ 2.5–3.5 ppm (piperidine protons) are characteristic .

- Elemental Analysis : To validate empirical formula (C₁₀H₁₃BrN₂O₂S).

Q. What solvent systems are optimal for recrystallizing this compound?

- Answer: Mixed solvents like ethanol/water or dichloromethane/hexane are effective. Supercritical CO₂ has been used for micronizing similar pyridin-4-amine derivatives, enhancing solubility and crystal uniformity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-sulfonation or piperidine ring opening) be minimized during synthesis?

- Answer: Kinetic control via low-temperature reactions (0–5°C) and stoichiometric precision (1:1 molar ratio of sulfonyl chloride to amine) reduces over-sulfonation. Piperidine ring stability is maintained using non-acidic conditions (pH 7–8) and avoiding strong nucleophiles like LiAlH₄ .

Q. What computational tools predict the reactivity of the bromine substituent in further functionalization (e.g., Suzuki coupling)?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the bromine site. Fukui indices can identify susceptibility to nucleophilic/electrophilic attack. Software like Gaussian or ORCA is used to simulate transition states for cross-coupling reactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation (e.g., sulfonyl group orientation)?

- Answer: Single-crystal X-ray diffraction with SHELXL refinement determines bond angles and torsional strain. For example, the dihedral angle between the sulfonyl group and pyridine ring typically ranges 15–25°, influencing π-π stacking in solid-state structures . High-resolution data (<1.0 Å) is essential for accurate electron density maps.

Q. What strategies mitigate data contradictions between spectroscopic and computational results (e.g., unexpected NOE correlations in NMR)?

- Answer: Combine experimental NMR (e.g., 2D NOESY) with molecular dynamics simulations (e.g., AMBER) to model dynamic conformations. For instance, rapid ring puckering in piperidine may explain anomalous NOE peaks .

Methodological Considerations

-

Reaction Optimization Table

Parameter Optimal Range Impact on Yield Temperature 60–80°C Maximizes SNAr reactivity Solvent DMF or THF Enhances nucleophilicity Catalyst Pd(OAc)₂ (5 mol%) Accelerates cross-coupling Reaction Time 12–24 hours Balances conversion vs. degradation -

Key Spectral Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.